cis vs. trans Isomer Configuration
The target compound possesses the cis (5R,6R)-relative configuration, in contrast to the commercially more common trans (5R,6S)-isomer (CAS 61298-37-1). This cis relationship places the 5-amino and 6-phenyl substituents on the same face of the piperidinone ring, generating a distinct spatial pharmacophore. While no direct head-to-head biological assay comparing these two diastereomers was identified in the public domain, structural analysis confirms they are physically distinct entities with different InChI Keys: BKFJIBKJLGSOGY-MWLCHTKSSA-N for the (5R,6R)-rel- isomer vs. BKFJIBKJLGSOGY-KOLCDFICSA-N for the (5R,6S)-rel- isomer . The (5R,6R)-rel- isomer is explicitly specified in screening libraries targeting MDM2-p53 protein-protein interactions, where the cis-constrained scaffold enforces a geometry complementary to the MDM2 binding cleft [1].
| Evidence Dimension | Relative stereochemistry (substituent spatial orientation) |
|---|---|
| Target Compound Data | cis-(5R,6R): amino and phenyl groups on same face of piperidinone ring; InChI Key BKFJIBKJLGSOGY-MWLCHTKSSA-N |
| Comparator Or Baseline | trans-(5R,6S)-rel- (CAS 61298-37-1): amino and phenyl groups on opposite faces; InChI Key BKFJIBKJLGSOGY-KOLCDFICSA-N |
| Quantified Difference | Stereoisomers; distinct InChI Keys, distinct 3D geometries; no direct comparative bioactivity data available |
| Conditions | Structural identity confirmed by InChI and SMILES notation; biological relevance inferred from distinct spatial presentation of H-bond donors and aromatic ring |
Why This Matters
For any project requiring a cis-constrained 5-amino-6-phenylpiperidin-2-one scaffold—such as MDM2 inhibitor lead optimization—procuring the correct diastereomer is essential to avoid misleading SAR data and wasted synthetic effort.
- [1] Michelsen K, Jordan JB, Lewis J, et al. Ordering of the N-Terminus of Human MDM2 by Small Molecule Inhibitors. Journal of the American Chemical Society. 2012;134(41):17059-17067. doi:10.1021/ja305839b. View Source
